(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one
Description
(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one is a chiral cyclohexenone derivative featuring two stereogenic centers (4S and 5S). Its structure includes a prop-2-en-1-yl (allyl) group at position 4 and a 2-(trimethylsilyl)ethyl substituent at position 3. This compound is of interest in synthetic organic chemistry, particularly in enantioselective catalysis or as a precursor for complex natural products .
Properties
CAS No. |
85808-04-4 |
|---|---|
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
(4S,5S)-4-prop-2-enyl-5-(2-trimethylsilylethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H24OSi/c1-5-6-12-7-8-14(15)11-13(12)9-10-16(2,3)4/h5,7-8,12-13H,1,6,9-11H2,2-4H3/t12-,13-/m1/s1 |
InChI Key |
YDTZANZKGPAOQX-CHWSQXEVSA-N |
Isomeric SMILES |
C[Si](C)(C)CC[C@@H]1CC(=O)C=C[C@H]1CC=C |
Canonical SMILES |
C[Si](C)(C)CCC1CC(=O)C=CC1CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the allylation of a cyclohexenone derivative, followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclohexenone Derivatives
Compound A : (5S,6R)-6-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Key Differences: Substituents: Prop-1-en-2-yl (isopropenyl) at C5 and hydroxyl (-OH) at C4. Stereochemistry: 5S,6R configuration. Implications: The hydroxyl group increases polarity, making it more hydrophilic than the TMS-containing target compound. This structural feature is common in terpenoid derivatives, where hydroxylation impacts bioactivity .
Compound B : (5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Key Differences: Substituents: Prop-1-en-2-yl at C5 and methyl at C2. Stereochemistry: 5R configuration (vs. 5S in the target). The R-configuration at C5 may alter binding affinity in chiral environments .
Compound C : (4S)-4-Hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one
- Key Differences :
Compound D : (4R,5S)-4-[(1S)-1-[tert-Butyl(dimethyl)silyl]oxy-4-phenylmethoxy-butyl]-4-methyl-3-pent-4-enyl-5-(phenylmethoxymethyl)cyclohexan-1-one
- Key Differences :
Structural and Functional Comparison Table
Notes on Analytical Methods
- X-ray Crystallography : The stereochemical assignment of such compounds relies on techniques like single-crystal X-ray diffraction. SHELXL, a widely used refinement program, enables precise determination of chiral centers and substituent orientations .
- Synthetic Challenges : Introducing the TMS group requires careful handling of moisture-sensitive reagents, unlike hydroxylated analogs (e.g., Compound A).
Biological Activity
(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one, also known as (4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one, is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
| Property | Value |
|---|---|
| CAS Number | 85808-04-4 |
| Molecular Formula | C14H24OSi |
| Molecular Weight | 236.42 g/mol |
| IUPAC Name | (4S,5S)-4-prop-2-enyl-5-(2-trimethylsilylethyl)cyclohex-2-en-1-one |
| InChI Key | YDTZANZKGPAOQX-CHWSQXEVSA-N |
Synthesis
The synthesis of this compound typically involves several steps starting from readily available precursors. One common method includes the allylation of a cyclohexenone derivative followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require strong bases and specific solvents to achieve high yields and selectivity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that this compound can induce apoptosis in breast cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular processes, thereby modulating their activity. For example, its interaction with thioredoxin reductase has been proposed as a potential pathway for its anticancer effects .
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, including Mia PaCa-2 and PANC-1, this compound demonstrated dose-dependent inhibition of cell growth. The study noted a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Using disk diffusion methods, the compound exhibited zones of inhibition comparable to standard antibiotics at similar concentrations. This highlights its potential as a natural antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
